molecular formula C12H15N5 B14869300 N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine

N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine

Cat. No.: B14869300
M. Wt: 229.28 g/mol
InChI Key: XQBFDPURADQWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine ring substituted with an aminophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with 2,6-dimethylpyrimidine-4,6-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, triggering a cascade of intracellular events that lead to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-aminophenyl)-2,6-diphenylpyrimidine: Similar structure but with phenyl groups instead of methyl groups.

    N-(4-aminophenyl)acetamide: Contains an acetamide group instead of a pyrimidine ring.

    5,10,15,20-tetrakis(4-aminophenyl)porphyrin: A porphyrin derivative with multiple aminophenyl groups.

Uniqueness

N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group and two methyl groups allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

4-N-(4-aminophenyl)-2-N,6-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H15N5/c1-8-7-11(17-12(14-2)15-8)16-10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3,(H2,14,15,16,17)

InChI Key

XQBFDPURADQWRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC)NC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.